(S)-(+)-Citronellyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6S)-8-bromo-2,6-dimethyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKCDMXLSDFCQD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447702 | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143615-81-0 | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-Citronellyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (S)-(+)-Citronellyl Bromide: A Chiral Halide Building Block

Abstract

(S)-(+)-Citronellyl bromide is a valuable chiral alkyl halide derived from the naturally abundant monoterpene, (S)-(-)-citronellol. Its utility as a stereoselective linchpin in organic synthesis is well-established, providing a reliable method for introducing the chiral citronellyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis and purification, and an exploration of its reactivity and applications, particularly for professionals in pharmaceutical research and drug development. By explaining the causality behind methodological choices, this document serves as a practical resource for leveraging this important synthetic intermediate.

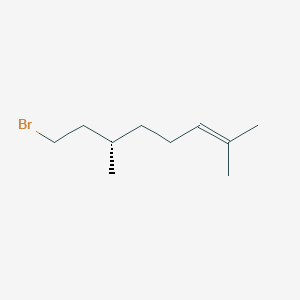

Chemical Identity and Structure

This compound is a chiral organic compound featuring a primary bromide and a trisubstituted alkene within a ten-carbon chain. The stereochemical integrity of this molecule is paramount to its function in asymmetric synthesis.

Molecular Structure and Stereochemistry

The structure is defined by the (S)-configuration at the C6 chiral center and its dextrorotatory (+) optical activity. The IUPAC name is (6S)-8-bromo-2,6-dimethyloct-2-ene.[1] The stereochemistry is critical, as it is transferred to subsequent products in many synthetic transformations.[2]

Caption: 2D structure of this compound highlighting the (S)-chiral center.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 143615-81-0 | [1][3] |

| Molecular Formula | C₁₀H₁₉Br | [1][3] |

| Molecular Weight | 219.16 g/mol | [1][3] |

| IUPAC Name | (6S)-8-bromo-2,6-dimethyloct-2-ene | [1] |

| InChI Key | QPKCDMXLSDFCQD-JTQLQIEISA-N | [1][3] |

| SMILES | CCCC=C(C)C | [3] |

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic fingerprint are essential for quality control and reaction monitoring.

Physical Properties

This compound is a colorless to yellow liquid under standard conditions.[4][5]

| Property | Value | Conditions |

| Appearance | Colorless to yellow liquid | Ambient |

| Boiling Point | 111 °C | 12 mmHg |

| Density | 1.11 g/mL | 25 °C |

| Refractive Index (n20/D) | 1.474 | 20 °C |

| Optical Rotation ([α]20/D) | +6.8° | neat |

(Source: All data in this table are from Sigma-Aldrich[3][6])

Spectroscopic Profile

Spectroscopic analysis confirms the structure and purity of the compound. While a specific spectrum is not publicly available, typical chemical shifts and signals can be predicted based on the structure.

-

¹H NMR (CDCl₃): Expected signals would include a multiplet around 5.1 ppm for the vinyl proton, two singlets for the vinyl methyl groups around 1.6-1.7 ppm, a doublet for the methyl group at the chiral center (C6) around 0.9 ppm, and a triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm.

-

¹³C NMR (CDCl₃): Key signals would be observed for the carbon bearing the bromine atom (~35-40 ppm), the chiral center carbon (~35-40 ppm), and the two sp² carbons of the double bond (~124 ppm and ~131 ppm).

-

IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations just below 3000 cm⁻¹, a C=C stretch around 1670 cm⁻¹, and a C-Br stretch in the fingerprint region (typically 600-500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br) and fragmentation patterns corresponding to the loss of Br and cleavage of the alkyl chain.

Synthesis and Purification Protocol

This compound is most commonly synthesized from its corresponding alcohol, (S)-(-)-β-citronellol, via nucleophilic substitution.[2]

Rationale for Synthetic Method Selection

The conversion of a primary alcohol to a primary alkyl bromide requires a careful choice of reagents to ensure high yield, prevent side reactions, and, most importantly, preserve the stereochemistry at the C6 position.

-

Chosen Reagent: Phosphorus Tribromide (PBr₃)

-

Causality: PBr₃ is highly effective for converting primary alcohols to alkyl bromides under mild conditions.[2] The reaction proceeds via an SN2 mechanism on the activated phosphorous intermediate, which ensures that the stereocenter, being remote from the reaction site, remains undisturbed.

-

Alternative Considerations: Using hydrobromic acid (HBr) is less ideal.[2] The strongly acidic conditions can promote carbocation formation and potential rearrangement of the double bond, leading to a mixture of products and compromising purity.[2] The Appel reaction (CBr₄/PPh₃) is another effective method but can be more challenging to scale up due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.[2]

-

Detailed Experimental Protocol: Synthesis via PBr₃

This protocol is adapted from standard organic chemistry procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

(S)-(-)-β-Citronellol (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.4 eq)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-(-)-β-citronellol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: PBr₃ is dissolved in a small amount of anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is added dropwise to the stirred citronellol solution over 30-60 minutes, maintaining the internal temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by slowly adding ice-cold water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product is typically purified by vacuum distillation to yield the pure this compound as a colorless liquid.[3]

Caption: Standard workflow for the purification and characterization of this compound.

Reactivity and Synthetic Applications

As a primary alkyl halide, this compound is an excellent electrophile and a versatile building block in organic synthesis.[2][7] The bromide is a good leaving group, facilitating nucleophilic substitution reactions.[2]

Key Reaction Pathways

-

Nucleophilic Substitution (SN2): It readily reacts with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds, transferring the chiral citronellyl group.

-

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, citronellyl magnesium bromide, a powerful carbon nucleophile for reaction with aldehydes, ketones, and other electrophiles.[2]

-

Transition Metal-Catalyzed Cross-Coupling: It is an effective substrate in various cross-coupling reactions, such as the Negishi (organozinc) and Suzuki (organoboron) couplings, to form C-C bonds while preserving the compound's chirality.[2][6]

-

Gabriel Synthesis: This classic method can be applied to produce enantiopure (S)-citronellylamine, a valuable chiral amine precursor.[2]

Application in Drug Development and Natural Product Synthesis

The ability to introduce a defined stereocenter makes this compound valuable in medicinal chemistry.[8] Chiral alkyl halides are increasingly recognized as important motifs that can enhance bioactivity through specific steric and electronic interactions.[7]

Case Example: It has been utilized in the synthesis of the spiroacetal portions of spirofungin A and B, which are natural products with antifungal properties.[6] This highlights its role in constructing complex, biologically active molecules where stereochemistry is crucial for function.

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6] |

(Source: PubChem[1], Sigma-Aldrich[6])

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability and to maintain high purity, storage in a freezer under an inert atmosphere is recommended.[5] The compound may be light and air sensitive.[5]

Conclusion

This compound is more than a simple alkyl halide; it is a high-value chiral intermediate that provides a gateway to complex, enantiomerically pure molecules. Its predictable reactivity, coupled with the retention of its inherent stereochemistry, makes it an indispensable tool for researchers in drug discovery and natural product synthesis. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is key to its successful application in the laboratory.

References

-

PubChem. This compound | C10H19Br | CID 10900106. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

SR Innovations India. Certificate of Analysis: this compound. [Link]

-

ResearchGate. Kinetic Resolution of Citronellal by Chiral Aluminum Catalysts: l-Menthol Synthesis from Citral. [Link]

-

Organic Syntheses. Procedure for (R)-(+)-Citronellal. [Link]

-

National Institutes of Health (NIH). An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR. [Link]

-

ResearchGate. Synthesis of Citronellal by RhI-Catalysed Asymmetric Isomerization. [Link]

-

SciSpace. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

-

National Institutes of Health (NIH). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

Sources

- 1. This compound | C10H19Br | CID 10900106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. (S)-(+)-シトロネリルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. 5.imimg.com [5.imimg.com]

- 6. This compound 95 143615-81-0 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Stereospecific Synthesis of (S)-(+)-Citronellyl Bromide

Introduction: The Significance of Stereochemical Integrity in Synthesis

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure compounds, often exhibit profoundly different pharmacological activities. (S)-(+)-Citronellyl bromide is a valuable chiral building block, serving as a versatile intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its utility is intrinsically linked to its stereochemical purity. This guide provides an in-depth technical overview of the synthesis of this compound from its corresponding alcohol, (S)-(-)-citronellol, with a focus on the underlying mechanistic principles that ensure stereochemical fidelity.

Reaction Synopsis and Mechanistic Rationale

The conversion of the primary alcohol, (S)-(-)-citronellol, to the primary alkyl bromide, this compound, is efficiently achieved through the use of phosphorus tribromide (PBr₃). This reagent is highly selective for primary and secondary alcohols and offers a distinct advantage over other brominating agents, such as hydrobromic acid (HBr), by minimizing the risk of carbocation rearrangements and ensuring a predictable stereochemical outcome.[1]

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2] This concerted, single-step process is characterized by the backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center.[3]

The SN2 Pathway: A Step-by-Step Mechanistic Breakdown

-

Activation of the Hydroxyl Group: The reaction commences with the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic phosphorus atom of PBr₃. This initial step forms a protonated dibromophosphite ester intermediate, effectively converting the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[4]

-

Nucleophilic Attack and Inversion of Configuration: A bromide ion (Br⁻), generated in the initial step or from the reagent itself, then acts as the nucleophile. It attacks the carbon atom bearing the activated hydroxyl group from the side opposite to the leaving group (backside attack).[5] This concerted displacement results in the formation of the C-Br bond and the departure of the dibromophosphorous acid leaving group, leading to a complete inversion of the stereocenter's configuration.[6]

The stereospecificity of the SN2 reaction is paramount in this synthesis. Starting with (S)-(-)-citronellol, the inversion of configuration at the chiral center results in the formation of the desired this compound. The "S" designation is retained due to the Cahn-Ingold-Prelog priority rules, where the introduction of the heavier bromine atom does not alter the priority sequence of the substituents around the chiral center in this specific case. However, the sign of the optical rotation changes from negative (-) to positive (+), indicating a change in the way the molecule interacts with plane-polarized light.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring at each stage contribute to the successful and stereospecific synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| (S)-(-)-Citronellol | ≥95% | Sigma-Aldrich | Ensure enantiomeric purity is verified. |

| Phosphorus Tribromide (PBr₃) | ≥99% | Sigma-Aldrich | Handle with extreme care under inert atmosphere. |

| Diethyl Ether (anhydrous) | ≥99.7% | Sigma-Aldrich | Use freshly distilled or from a sealed bottle. |

| Saturated Sodium Bicarbonate Solution | Reagent Grade | - | Prepared in-house. |

| Brine (Saturated NaCl solution) | Reagent Grade | - | Prepared in-house. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying the organic phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with (S)-(-)-citronellol (1.0 eq). Anhydrous diethyl ether is added as the solvent. The flask is then cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of citronellol over a period of 30-60 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of ice-cold water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.[7]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product is purified by vacuum distillation to afford the pure this compound as a colorless liquid.[8]

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of this compound.

Characterization and Validation of Stereochemical Integrity

Thorough characterization of the final product is essential to confirm its identity, purity, and, most importantly, its stereochemical integrity.

Physicochemical Properties

| Property | (S)-(-)-Citronellol (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₂₀O[9] | C₁₀H₁₉Br[10] |

| Molecular Weight | 156.27 g/mol [9] | 219.16 g/mol [10] |

| Appearance | Colorless oily liquid[9] | Colorless liquid[10] |

| Boiling Point | 224 °C[9] | 111 °C / 12 mmHg[10] |

| Density | ~0.85 g/mL[9] | 1.11 g/mL at 25 °C[10] |

| Optical Rotation | [α]²⁰/D ~ -5° (neat)[11] | [α]²⁰/D +6.8° (neat)[10] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic shifts for the protons adjacent to the bromine atom. These protons will typically appear as a multiplet in the range of 3.4-3.6 ppm. The disappearance of the hydroxyl proton signal from the starting material and the downfield shift of the adjacent methylene protons are key indicators of a successful reaction.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the carbon-bromine bond, with the carbon atom directly attached to the bromine appearing in the range of 30-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will be characterized by the absence of the broad O-H stretching band (around 3300 cm⁻¹) that is prominent in the spectrum of the starting alcohol. The C-Br stretching frequency typically appears in the fingerprint region (around 500-600 cm⁻¹).[12]

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical measure of the success of the stereospecific synthesis. It can be determined using several techniques:

-

Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying enantiomers. The sample is passed through a capillary column coated with a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.[13][14]

-

Polarimetry: The optical rotation of the purified product is measured and compared to the literature value for the enantiomerically pure compound. The enantiomeric excess can be calculated using the formula: ee (%) = ([α]observed / [α]max) x 100 where [α]observed is the specific rotation of the synthesized sample and [α]max is the specific rotation of the pure enantiomer.[10]

Safety Considerations

Phosphorus tribromide is a corrosive and toxic reagent that reacts violently with water.[15] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All glassware must be thoroughly dried before use to prevent a violent reaction.

Conclusion

The synthesis of this compound from (S)-(-)-citronellol using phosphorus tribromide is a robust and reliable method for producing this valuable chiral intermediate. A thorough understanding of the SN2 reaction mechanism is crucial for appreciating the stereospecific nature of this transformation. By adhering to the detailed experimental protocol and implementing rigorous characterization techniques, researchers can confidently synthesize this compound with high chemical purity and, critically, high enantiomeric excess, thereby ensuring its suitability for applications in stereoselective synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8842, Citronellol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7793, Beta-citronellol, (S)-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035093). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of (+)-citronellal. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral gas chromatogram of linalool, citronellal and b-citronellol of Cymbopogon winterianus oil on DiAcTBuSilb CDX (OV 1701) column. Retrieved from [Link]

-

MDPI. (2019). An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1 H and 13 C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. Molecules, 24(15), 2830. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectra 1 H NMR of (a) citronellal 97,30% and (b) standard citronellal C. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Chiral Gas Chromatography of Citronellal, b-Citronellol and Linalool on a b-DEX™ 225 Column. Retrieved from [Link]

-

SpectraBase. (n.d.). Citronellol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Stereochemistry of the SN2 Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - PBr3. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Citronellal. Retrieved from [Link]

-

ACS Omega. (2021). Chiral Self-Sorting and the Realization of Ferroelectricity in the Columnar Liquid Crystal Phase of an Optically Inactive N,N′-Diphenylurea Derivative Possessing Six (±)-Citronellyl Groups. ACS Omega, 6(28), 18263–18271. Retrieved from [Link]

-

MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of n-octyl bromide. Retrieved from [Link]

-

Master Organic Chemistry. (2015). PBr3 For Converting Alcohols To Alkyl Halides: Mechanism. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008). Preparation of PBr3? Retrieved from [Link]

-

ResearchGate. (2009). A greener organic chemistry experiment: Reduction of citronellal to citronellol using poly(methylhydro)siloxane. Green Chemistry Letters and Reviews, 1(3), 149-154. Retrieved from [Link]

Sources

- 1. Citronellal(106-23-0) 1H NMR spectrum [chemicalbook.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. benchchem.com [benchchem.com]

- 4. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Citronellol(106-22-9) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-(+)-シトロネリルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Beta-citronellol, (S)- | C10H20O | CID 7793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Citronellol(106-22-9) IR Spectrum [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. Sciencemadness Discussion Board - Preparation of PBr3? - Powered by XMB 1.9.11 [sciencemadness.org]

Introduction: The Significance of (S)-(+)-Citronellyl Bromide in Chiral Synthesis

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-Citronellyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This compound ((S)-8-Bromo-2,6-dimethyl-2-octene) is a valuable chiral building block in organic synthesis.[1][2] Its utility lies in the introduction of the citronellyl moiety, a common terpene-derived structure, in a stereospecific manner. The precise stereochemistry at the C6 position is critical for its application in the synthesis of complex natural products, chiral catalysts, and pharmacologically active molecules.[2] Therefore, rigorous structural and stereochemical confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, blending foundational principles with practical, field-proven insights for its unambiguous characterization.

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis of ¹H and ¹³C NMR spectra, ideally supplemented with 2D experiments like COSY and HSQC, allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.10 | t | 1H | H-2 |

| ~3.41 | m | 2H | H-8 |

| ~2.00 | m | 2H | H-3 |

| ~1.85 | m | 1H | H-6 |

| ~1.68 | s | 3H | H-10 |

| ~1.60 | s | 3H | H-9 |

| ~1.40 - 1.15 | m | 4H | H-4, H-5 |

| ~0.95 | d | 3H | H-7 |

Causality Behind Assignments:

-

The vinylic proton (H-2) at ~5.10 ppm is significantly downfield due to its position on the C=C double bond and appears as a triplet from coupling to the two H-3 protons.

-

The protons on the carbon bearing the bromine (H-8) are the most downfield of the aliphatic protons (~3.41 ppm) due to the strong deshielding effect of the electronegative bromine atom.

-

The two vinylic methyl groups (H-9 and H-10) appear as singlets at ~1.60 and ~1.68 ppm, respectively.

-

The chiral center proton (H-6) is a complex multiplet around 1.85 ppm, coupled to protons on C-5, C-7, and C-8.

-

The methyl group attached to the chiral center (H-7) appears as a doublet at ~0.95 ppm, due to coupling with the single H-6 proton.

¹³C NMR Spectroscopy

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 75 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment | Justification |

| ~131.5 | C-1 | Quaternary sp² carbon, downfield. |

| ~124.5 | C-2 | sp² CH carbon. |

| ~40.0 | C-5 | Aliphatic CH₂. |

| ~36.5 | C-4 | Aliphatic CH₂. |

| ~35.5 | C-6 | Chiral CH center. |

| ~33.5 | C-8 | Carbon directly attached to bromine, deshielded. |

| ~25.7 | C-10 | Vinylic methyl carbon. |

| ~25.5 | C-3 | Aliphatic CH₂. |

| ~19.5 | C-7 | Methyl on chiral center. |

| ~17.6 | C-9 | Vinylic methyl carbon. |

Trustworthiness of Assignments: The assignments are based on established chemical shift ranges for alkanes, alkenes, and alkyl halides. The downfield shift of C-8 is characteristic of a carbon bonded to bromine. The sp² carbons (C-1 and C-2) are readily identified in the 120-140 ppm region. Quaternary carbons, like C-1, often exhibit lower intensity peaks in ¹³C NMR spectra.[3]

Infrared (IR) Spectroscopy

Experimental Protocol (FT-IR):

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film.[2] Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Predicted IR Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3000-2850 | C(sp³)-H stretch | Strong |

| ~1670 | C=C stretch (trisubstituted) | Medium |

| 1470-1430 | C-H bend (CH₂, CH₃) | Medium |

| 1385-1375 | C-H bend (gem-dimethyl) | Medium-Weak |

| 690-515 | C-Br stretch | Strong |

Authoritative Grounding:

-

C(sp³)-H stretches: The region between 3000 and 2850 cm⁻¹ is characteristic of C-H stretching vibrations in saturated alkyl chains.

-

C=C stretch: The C=C stretching vibration for a trisubstituted alkene is expected around 1670 cm⁻¹.

-

C-Br stretch: The most diagnostic peak for an alkyl bromide is the strong C-Br stretching absorption, which is expected to appear in the fingerprint region between 690-515 cm⁻¹.[4][5][6] Its presence would be a key confirmation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis, as it also confirms the sample's purity.[7][8]

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Predicted Mass Spectrum Interpretation:

The mass spectrum of this compound will exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6]

Key Expected Fragments:

| m/z Value | Fragment Identity | Significance |

| 218/220 | [C₁₀H₁₉Br]⁺ | Molecular Ion (M⁺) . The two peaks of nearly equal intensity are the hallmark of a monobrominated compound. |

| 139 | [M - Br]⁺ | Loss of the bromine radical. This will be a prominent peak. |

| 69 | [C₅H₉]⁺ | Fragmentation at the allylic C3-C4 bond. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems. |

Self-Validating System: The observation of the isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) is a self-validating feature for the presence of bromine.[6] The mass difference between the molecular ion and major fragments can be used to deduce the loss of specific neutral fragments, confirming the overall structure.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. While ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, FT-IR confirms the presence of key functional groups (alkene and alkyl bromide). Mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern, with the bromine isotopic pattern serving as a definitive confirmation. This integrated spectroscopic approach, grounded in established principles and protocols, ensures the identity, purity, and structural integrity of this critical chiral reagent for its successful application in research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Lee, S. H., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ABC Chemistry. (n.d.). Spectral Database for Organic Compounds — SDBS. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

-

SR INNOVATIONS INDIA. (n.d.). Certificate of Analysis: this compound. Retrieved from [Link]

-

PubChem. (n.d.). Cinnamyl bromide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Citronellol. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

NIST WebBook. (n.d.). Citronellal. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound 95 143615-81-0 [sigmaaldrich.com]

- 3. Citronellal [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

Chirality and optical rotation of (S)-(+)-Citronellyl bromide

An In-Depth Technical Guide to the Chirality and Optical Rotation of (S)-(+)-Citronellyl Bromide

Authored by: A Senior Application Scientist

Foreword: The Significance of Handedness in Molecular Architecture

In the realm of molecular science, asymmetry is not a flaw but a fundamental design principle with profound consequences. Chirality, from the Greek word for 'hand' (χειρ), describes this property of non-superimposable mirror images—a concept as intuitive as our own left and right hands.[1] This structural handedness is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the physiological effects of two enantiomers (mirror-image isomers) can range from therapeutically beneficial to dangerously toxic.[1] this compound, a derivative of the naturally occurring terpene citronellol, serves as an exemplary chiral synthon. Its defined stereochemistry at the C3 position makes it a valuable building block for constructing complex, enantiomerically pure molecules.[1][2][3] This guide provides a technical exploration of the relationship between the absolute configuration (S) of citronellyl bromide and its experimentally determined dextrorotatory (+) optical activity, offering field-proven insights for researchers in organic synthesis and drug development.

This compound: A Profile of a Chiral Workhorse

This compound is a versatile chiral building block used extensively in stereoselective synthesis.[4][5] Its utility stems from its dual functionality: a reactive alkyl bromide for nucleophilic substitution and coupling reactions, and a defined stereocenter that imparts chirality to the target molecule.[1][6]

-

Chemical Name: (S)-8-Bromo-2,6-dimethyl-2-octene

-

Molecular Formula: C₁₀H₁₉Br

-

Chiral Center: The carbon atom at position 3 (C3) is bonded to four different groups, rendering the molecule chiral.

-

Significance: It serves as a stereoselective linchpin, connecting molecular fragments while controlling the stereochemical outcome of a reaction.[1] This control is paramount in synthesizing compounds where biological activity is dependent on a specific three-dimensional arrangement.

The Intrinsic Link Between Chirality and Optical Activity

Chiral molecules possess the unique ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[7] When a beam of such light passes through a solution containing a chiral compound, the plane of polarization is rotated either to the right or to the left.[7][8]

-

Dextrorotatory (+): Rotation to the right (clockwise).

-

Levorotatory (-): Rotation to theleft (counter-clockwise).[8][9]

It is a critical and often misunderstood point that the (S) or (R) designation, which is based on a set of priority rules (the Cahn-Ingold-Prelog convention), has no predictable correlation with the direction of optical rotation (+ or -).[10][11][12][13] The (R/S) system is a human-devised nomenclature, whereas the direction and magnitude of optical rotation are physical properties that must be determined experimentally.[10][12][14] For citronellyl bromide, the enantiomer with the (S) configuration is experimentally found to be dextrorotatory (+), hence the name this compound.[5][6][15]

Stereoselective Synthesis: Preserving Chirality from Precursor to Product

The most common and logical route to this compound is the nucleophilic substitution of the hydroxyl group in its parent alcohol, (S)-(-)-citronellol. The choice of brominating agent and reaction conditions is paramount to ensure the reaction proceeds with high stereochemical fidelity, minimizing racemization.

Causality in Reagent Selection: PBr₃ for Stereochemical Integrity

While hydrobromic acid (HBr) can convert alcohols to alkyl bromides, its strong acidity can promote an S_N_1-type reaction mechanism involving a carbocation intermediate, which can lead to racemization and a loss of enantiomeric purity.[1]

To favor a reliable S_N_2 mechanism, which proceeds with a predictable inversion of stereochemistry, Phosphorus tribromide (PBr₃) is a superior choice for primary alcohols like citronellol. However, since the chiral center in citronellol is not the carbon bearing the hydroxyl group, the S_N_2 reaction at the primary alcohol does not affect the configuration of the C3 stereocenter. Therefore, (S)-citronellol yields (S)-citronellyl bromide.

Caption: Synthetic pathway from (S)-Citronellol to this compound.

Self-Validating Protocol: Synthesis of this compound

This protocol describes a robust method for synthesizing this compound from (S)-(-)-citronellol using phosphorus tribromide. The success of the synthesis is validated by measuring the optical rotation of the purified product.

Materials:

-

(S)-(-)-Citronellol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-(-)-citronellol in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Reagent Addition: Slowly add phosphorus tribromide (approx. 0.35 equivalents) to the stirred solution via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acidic species.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[16][17]

The Polarimeter: A Window into Molecular Chirality

The measurement of optical rotation is performed using an instrument called a polarimeter.[8] Its operation is based on the interaction of polarized light with the chiral sample.

Caption: Workflow diagram of a polarimetry experiment.

Defining Specific Rotation [α]

The observed rotation (α) depends on several factors, including concentration, the length of the sample tube, temperature, solvent, and the wavelength of the light. To establish a standardized value, the specific rotation ([α]) is calculated.[7][18]

The formula for specific rotation is:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius (commonly 20°C or 25°C).

-

λ is the wavelength of light (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in g/mL (or g/100mL, depending on the convention, which must be stated).[12][18]

Self-Validating Protocol: Measuring Optical Rotation

This protocol provides a step-by-step method for accurately determining the specific rotation of a synthesized sample of this compound.

Equipment & Materials:

-

Calibrated Polarimeter[19]

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter sample tube (e.g., 1 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Synthesized and purified this compound

-

Spectroscopic grade solvent (e.g., chloroform or ethanol; note: the measurement for citronellyl bromide is often performed 'neat', i.e., without solvent[6][15])

Procedure:

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow at least 10-15 minutes for the lamp to stabilize.[19]

-

Calibration (Zeroing): Fill the clean sample tube with the pure solvent that will be used for the sample (if any). If measuring neat, this step is performed with an empty, clean tube. Place the tube in the polarimeter and take a reading. This is the blank or zero point. Adjust the instrument to read 0°.

-

Sample Preparation (if using a solvent): Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to a known volume. This will give a precise concentration (c).

-

Sample Measurement: Carefully fill the sample tube with the neat liquid or the prepared solution, ensuring no air bubbles are present.[19][20] Place the tube in the polarimeter.

-

Observe Rotation: Rotate the analyzer until the light intensity observed through the eyepiece matches the zero point (e.g., a uniform field of view or minimum intensity). Record the observed angle of rotation (α). Take several readings and average them.

-

Record Data: Note the observed rotation (α), the sign (+ for clockwise, - for counter-clockwise), the path length (l), the concentration (c) if used, the solvent, the temperature (T), and the wavelength (λ).

-

Calculation: Use the formula to calculate the specific rotation [α].

Data Summary and Interpretation

The chiroptical properties of the enantiomers of citronellyl bromide are distinct and opposite. This data is crucial for assessing the enantiomeric purity of a synthetic sample.

| Property | This compound | (R)-(-)-Citronellyl Bromide |

| Stereochemical Descriptor | (S) | (R) |

| Sign of Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Specific Rotation [α]²⁰/D | +6.8° (neat) | -6.8° (neat) |

| CAS Number | 143615-81-0 | 10340-84-8 |

| Reference | [4][5][6][15] |

Assessing Enantiomeric Purity

The enantiomeric excess (ee) of a synthesized sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

% ee = ([α]sample / [α]pure enantiomer) × 100%

For example, if a synthesized batch of (S)-Citronellyl bromide exhibits a specific rotation of +6.12°, its enantiomeric excess would be:

(% ee) = (+6.12° / +6.8°) × 100% = 90% ee

This indicates the sample contains 95% of the (S) enantiomer and 5% of the (R) enantiomer.

Conclusion: From Configuration to Application

The relationship between the (S) configuration of citronellyl bromide and its dextrorotatory (+) optical activity is an empirical fact, not a theoretical deduction from nomenclature. Understanding this distinction is fundamental for any scientist working with chiral molecules. The protocols provided herein for the stereoselective synthesis and polarimetric analysis of this compound represent a self-validating workflow. By carefully controlling the synthesis to preserve the stereocenter and accurately measuring the optical rotation, researchers can confidently produce and characterize this important chiral building block. Its application in complex syntheses, such as in Negishi cross-coupling reactions, allows for the precise installation of a chiral terpene-derived fragment, paving the way for the development of novel, enantiomerically pure therapeutics and materials.[5][6]

References

-

Chemistry Stack Exchange. (2015, December 10). What is the relationship between configuration & optical rotation?. Retrieved from [Link]

-

Reddit. (2019, August 4). Organic Chemistry: Why is there no relationship between configuration and optical specific rotation?. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4533-4536. Retrieved from [Link]

-

Drawell. (n.d.). How to Use a Polarimeter. Retrieved from [Link]

-

University of Wisconsin–Madison MRSEC Education Group. (n.d.). Polarimetry Experiments. Retrieved from [Link]

-

The Neotia University. (n.d.). Polarimeter Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

-

Lab Instrument Solution. (2011, August 24). Polarimeter | Polarimeter Experiment | Polarimeter Principle | Polarimeter Working | Polarimeter Calibration. Retrieved from [Link]

-

Abbate, S., et al. (2020). Chiroptical Properties in Thin Films of π-Conjugated Systems. Chemical Reviews, 120(18), 10005-10074. Retrieved from [Link]

-

Tsuruta, K., et al. (2020). Optical Terpene and Terpenoid Sensing: Chiral Recognition, Determination of Enantiomeric Composition and Total Concentration Analysis with Late Transition Metal Complexes. Journal of the American Chemical Society, 142(9), 4121-4125. Retrieved from [Link]

-

Gentry, E. C., & Baran, P. S. (2015). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of chemical research, 48(4), 1087–1101. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(−)-limonene oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm. The Journal of organic chemistry, 86(1), 530–540. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cinnamyl bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]

-

Jasco Europe. (n.d.). Principles of Optical rotation. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 6.3 Chirality in Chemical, Environmental and Biological Systems. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-(+)-溴化香茅酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 95 143615-81-0 [sigmaaldrich.com]

- 6. (S)-(+)-シトロネリルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6.3 Chirality in Chemical, Environmental and Biological Systems – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Principles of Optical rotation [jascoeurope.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. echemi.com [echemi.com]

- 14. youtube.com [youtube.com]

- 15. (S)-(+)-シトロネリルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Specific rotation - Wikipedia [en.wikipedia.org]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. tnu.in [tnu.in]

A Technical Guide to the Natural Sourcing and Synthetic Derivatization of Citronellol for Research and Development

This guide provides an in-depth exploration of citronellol, a naturally occurring acyclic monoterpenoid alcohol, for researchers, scientists, and professionals in drug development. It details the rich botanical sources of this versatile molecule, outlines robust extraction methodologies, and presents validated protocols for the synthesis of its commercially significant derivatives. The content is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for application in a laboratory and developmental setting.

Part 1: The Botanical Provenance of Citronellol

Citronellol is biosynthesized in a variety of aromatic plants, where it contributes significantly to their characteristic scent profiles.[1] The specific enantiomeric form and concentration of citronellol can vary depending on the plant species, geographical origin, and harvesting time.[2] Understanding these natural sources is paramount for the efficient isolation of this valuable compound.

Principal Botanical Sources

The essential oils extracted from several plant species are the primary natural reservoirs of citronellol. The selection of a botanical source is often dictated by the desired enantiomer and the overall composition of the essential oil, which may contain other valuable terpenoids.

-

Rose (Rosa damascena and Rosa centifolia ): The essential oil of the rose is a preeminent source of (-)-citronellol, with concentrations ranging from 18% to 55%.[3] This enantiomer is highly prized in the fragrance industry for its deep, rosy notes.[2]

-

Geranium (Pelargonium graveolens ): Geranium oil is a significant source of citronellol, typically containing a mixture of both enantiomers.[3]

-

Citronella Grasses (Cymbopogon species):

-

Cymbopogon nardus (Ceylon type): This species yields an essential oil that is a major commercial source of (+)-citronellol, with concentrations around 50%.[3]

-

Cymbopogon winterianus (Java type): Considered a superior source for perfumery derivatives, the oil from this species contains a high percentage of both citronellal and geraniol, with citronellol content typically between 11-15%.[4]

-

-

Lemon Eucalyptus (Corymbia citriodora ): The essential oil from the leaves of this tree is a rich source of citronellal, which can be readily converted to citronellol. The oil can contain up to 80% (-)-citronellal.[5]

Quantitative Overview of Citronellol in Select Essential Oils

The following table summarizes the typical concentration of citronellol in the essential oils of its primary botanical sources. These values can fluctuate based on factors such as cultivation conditions, harvesting time, and extraction methodology.

| Botanical Source | Predominant Enantiomer | Typical Citronellol Content (%) |

| Rosa damascena (Rose) | (-)-Citronellol | 18 - 55 |

| Pelargonium graveolens (Geranium) | Mixture | 20 - 40 |

| Cymbopogon nardus (Citronella - Ceylon) | (+)-Citronellol | ~50 |

| Cymbopogon winterianus (Citronella - Java) | Mixture | 11 - 15 |

Part 2: Extraction and Isolation of Natural Citronellol

The extraction of citronellol from its botanical sources is a critical step that influences the yield and purity of the final product. The choice of extraction method depends on the stability of the chemical constituents, economic viability, and desired purity.

Workflow for Citronellol Extraction

The general workflow for obtaining citronellol from plant materials involves several key stages, from initial processing to final purification.

Caption: General workflow for the extraction and purification of citronellol.

Steam Distillation: The Industry Standard

Steam distillation is the most prevalent method for extracting essential oils from aromatic plants.[6] This technique is favored for its efficiency and ability to isolate volatile compounds without the use of organic solvents.[7]

Objective: To extract citronella oil rich in citronellol from the leaves of Cymbopogon winterianus.

Materials and Equipment:

-

Fresh or partially dried leaves of Cymbopogon winterianus (1-2 kg)

-

Clevenger-type apparatus

-

2L Round-bottom flask

-

Heating mantle

-

Condenser with chilled water supply

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Chop the leaves into smaller pieces (2-4 cm) to increase the surface area for more efficient oil extraction.

-

Apparatus Setup: Assemble the Clevenger-type apparatus with the round-bottom flask. Add water to the flask until it is about two-thirds full. Place the chopped leaves into the flask.

-

Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, vaporizing the essential oil.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and condense back into a liquid.

-

Collection: The condensed liquid (hydrosol and essential oil) will collect in the collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

-

Separation: Carefully collect the essential oil from the apparatus. Use a separatory funnel to separate any remaining water from the oil.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified citronella oil in a sealed, airtight glass vial in a cool, dark place.

Rationale: The use of steam allows for the extraction of volatile compounds at temperatures lower than their boiling points, thus preventing thermal degradation. The Clevenger apparatus is specifically designed for the efficient separation of immiscible liquids like essential oils and water.

Supercritical Fluid Extraction (SFE): A Green Alternative

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is an advanced technique that offers several advantages over traditional methods.[8] It is an environmentally friendly process that avoids the use of organic solvents and operates at low temperatures, preserving the integrity of thermolabile compounds.[9][10]

Objective: To extract citronellol from plant material with high purity and no solvent residue.

Materials and Equipment:

-

Ground plant material (e.g., dried rose petals)

-

Supercritical fluid extractor system

-

CO2 cylinder (high purity)

-

Collection vials

Procedure:

-

Sample Preparation: The dried and ground plant material is packed into the extraction vessel.

-

System Pressurization and Heating: The system is sealed, and liquid CO2 is pumped into the vessel and heated above its critical temperature (31.1 °C) and pressure (73.8 bar) to reach a supercritical state.

-

Extraction: The supercritical CO2, now with the properties of both a liquid and a gas, permeates the plant material and dissolves the citronellol and other essential oil components.

-

Depressurization and Collection: The CO2-oil mixture is then passed into a separator where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted oil, which is collected.

-

CO2 Recycling: The gaseous CO2 can be re-compressed and recycled for subsequent extractions.

Rationale: The "tunable" nature of supercritical fluids allows for selective extraction by modifying the pressure and temperature, which alters the fluid's density and solvating power.[9] This selectivity can be used to target specific compounds like citronellol.

Part 3: Synthesis of Key Citronellol Derivatives

Citronellol serves as a versatile precursor for the synthesis of several commercially important derivatives used in the fragrance, flavor, and pharmaceutical industries.

Synthesis of Citronellyl Acetate

Citronellyl acetate is an ester valued for its fresh, fruity, and rosy aroma. It is commonly synthesized through the esterification of citronellol with acetic anhydride or via transesterification.[11][12]

Caption: A general pathway for the synthesis of rose oxide from β-citronellol.

Objective: To synthesize rose oxide from β-citronellol. [13] Materials and Equipment:

-

β-Citronellol

-

Photosensitizer (e.g., Rose Bengal)

-

Solvent (e.g., methanol)

-

Oxygen source

-

Light source (e.g., sodium lamp)

-

Reducing agent (e.g., sodium sulfite)

-

Acid catalyst (e.g., dilute sulfuric acid)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Photooxygenation: Dissolve β-citronellol and a photosensitizer in a suitable solvent. Irradiate the solution with a light source while bubbling oxygen through the mixture. This generates singlet oxygen, which reacts with the citronellol to form allylic hydroperoxides.

-

Reduction: After the reaction is complete, add a reducing agent to the mixture to reduce the hydroperoxides to the corresponding diols.

-

Cyclization: Isolate the diols and treat them with a dilute acid catalyst to induce cyclization to form rose oxide.

-

Purification: Purify the resulting rose oxide (a mixture of cis and trans isomers) by distillation.

Rationale: The photooxygenation step is a key transformation that introduces oxygen functionality into the molecule. The subsequent reduction and acid-catalyzed cyclization are standard organic reactions to form the desired heterocyclic ether structure of rose oxide.

Part 4: Analytical Characterization

The qualitative and quantitative analysis of citronellol and its derivatives is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed. [14][15]

GC-MS Analysis of Citronellol

Objective: To identify and quantify citronellol in an essential oil sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column for enantiomeric separation (optional)

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., ethanol or hexane).

-

Injection: Inject a small volume of the diluted sample into the GC.

-

Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection and Identification: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be compared to a library of known compounds for identification.

-

Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. A calibration curve using a pure standard of citronellol is used for accurate quantification. [14]

References

-

Supercritical Fluid Extraction's Effectiveness in Essential Oil Extraction Reviewed. (2024). Spectroscopy. [Link]

-

DL-citronellyl acetate (CAS N° 150-84-5). ScenTree. [Link]

-

Solvent-free synthesis of citronellyl acetate using Fermase: Optimization, kinetics and RSM studies. (2022). Taylor & Francis Online. [Link]

-

Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. (2015). Oriental Journal of Chemistry. [Link]

-

Recent advances on supercritical fluid extraction of essential oils. Semantic Scholar. [Link]

-

Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. (2016). PMC. [Link]

-

What is Rose Oxide and its Application. Foreverest Resources. [Link]

-

Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note. (1995). PubMed. [Link]

-

Synthesis of citronellyl acetate. PrepChem.com. [Link]

-

Citronella oil. Wikipedia. [Link]

-

“Dark” Singlet Oxygenation of β-Citronellol: A Key Step in the Manufacture of Rose Oxide. (2010). ACS Publications. [Link]

-

Synthesis and cytotoxic activity of citronellol esters. (2018). AIP Publishing. [Link]

-

Iodosylbenzene (PhIO) mediated synthesis of rose oxide from β -citronellol and its application for in situ rose oxide enrichment led valorization of citronella essential oil. ResearchGate. [Link]

-

Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. (2022). Biblioteka Nauki. [Link]

- Method for producing rose oxide using halohydrins or epoxides.

-

Synthesis of rose oxide. ResearchGate. [Link]

-

CITRONELLA OIL. KVIC. [Link]

- Preparation of hydroxycitronellol.

-

How Citronella Oil Distillation Process Works in 2026. Essential Oil Distillation Equipment. [Link]

-

Preparation of hydroxycitronellol. Justia Patents. [Link]

-

How Do You Distill Citronella Oil?. VAPORUN. [Link]

- Production of citronellal and citronellol in recombinant hosts.

-

Citronellol. Wikipedia. [Link]

-

Citronellol. PubChem. [Link]

- Method for preparing hydroxycitronellal

-

Understanding Citronellol: Chemical Properties, Production, and Safety Guidelines. Medium. [Link]

-

Catalytic conversion of citronellal to citronellol over skeletal Ni catalyst. ResearchGate. [Link]

-

GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. (2023). Journal of Analytical Science and Technology. [Link]

-

Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. (1996). Applied and Environmental Microbiology. [Link]

-

Make Your Own Essential Oils: Distillation & Freezing Methods. Bruce Carroll. [Link]

-

Characterization of Citronella Essential Oil. LECO Corporation. [Link]

-

Biotransformation of (L)-citronellal to (L)-citronellol by free and immobilized Rhodotorula minuta. ResearchGate. [Link]

- Synthesis method of citronellal.

-

Analysis of the Enantiomers Ratio of Citronellal from Indonesian Citronella Oil Using Enantioselective Gas Chromatography. (2019). Molekul. [Link]

-

Extraction of Citronella Oil (Cymbopogon winterianus Jowitt) using Hydrodistillation Method. (2019). Proceeding RSF Press. [Link]

-

Citronellol. RSC Education. [Link]

-

GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. Applied Science and Convergence Technology. [Link]

-

Citronellal. PubChem. [Link]

-

GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. ResearchGate. [Link]

-

experimental data and mathematical modeling Extraction of citronella (Cymbopogon nardus) essential oil using supercritical co2. SciELO. [Link]

-

Extraction of Citronella Oil using Two Types of Solvent- Free Microwave Extraction Methods: A parametric Study and Kinetic Model. (2023). AIP Publishing. [Link]

-

Comparison of citronella oil extraction methods from Cymbopogon nardus grass by ohmic-heated hydro-distillation, hydro-distillation, and steam distillation. (2020). BioResources. [Link]

-

Citronella Oil Extraction Procedure. Scribd. [Link]

Sources

- 1. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Citronellol | Magnificent molecules | RSC Education [edu.rsc.org]

- 3. Citronellol - Wikipedia [en.wikipedia.org]

- 4. SYNTHESIS OF HYDROXYCITRONELLAL FROM CITRONELLAL [yyhx.ciac.jl.cn]

- 5. Hydroxycitronellal (107-75-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. globalessentialoil.id [globalessentialoil.id]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. supercritical.appliedseparations.com [supercritical.appliedseparations.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in (S)-(+)-Citronellyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Citronellyl bromide is a pivotal chiral building block in modern organic synthesis, prized for its defined stereochemistry and the versatile reactivity of its terminal alkyl bromide.[1] The carbon-bromine bond is the molecule's primary reactive site, enabling a wide array of transformations including nucleophilic substitutions, eliminations, and the formation of organometallic intermediates. This guide provides a detailed exploration of the C-Br bond's reactivity, grounded in mechanistic principles and supported by practical, field-proven protocols. We will dissect the causality behind experimental choices, offering insights into how reaction conditions can be manipulated to favor specific outcomes, thereby empowering researchers to leverage this synthon's full potential in the stereoselective synthesis of complex molecules.

Structural Features and Physicochemical Properties

This compound, with the IUPAC name (S)-8-bromo-2,6-dimethyloct-2-ene, possesses a unique structure combining a primary alkyl halide, an internal alkene, and a single chiral center at the C6 position.[2] This combination dictates its chemical behavior. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, while the presence of β-hydrogens allows for competing bimolecular elimination (E2) pathways. Crucially, the stereocenter is sufficiently removed from the reactive C-Br bond, ensuring its configuration is preserved in most transformations, making the molecule an excellent stereoselective linchpin.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉Br | [2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Boiling Point | 111 °C / 12 mmHg | [4][5] |

| Density | 1.11 g/mL at 25 °C | [4][5] |

| Optical Activity | [α]20/D +6.8°, neat | [4][5] |

| Refractive Index | n20/D 1.474 | [4][5] |

Synthesis and Stereochemical Integrity

The primary route to this compound is the bromination of the corresponding primary alcohol, (S)-(-)-Citronellol. The choice of brominating agent is critical to ensure the reaction proceeds with high fidelity and preserves the integrity of the C6 stereocenter.

Recommended Synthetic Method: Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with PBr₃ is a classic and reliable method that typically proceeds through an SN2-type mechanism.[3] This pathway ensures a clean conversion to the alkyl bromide.

-

Causality: PBr₃ first reacts with the alcohol to form a dibromophosphite ester, an excellent leaving group.[3] A bromide ion, generated in this first step, then acts as the nucleophile, attacking the carbon and displacing the leaving group.[3] This controlled, two-step process within a single pot minimizes side reactions like rearrangements that could be prompted by strongly acidic conditions (e.g., using HBr).[3]

Caption: Synthesis via PBr₃ proceeds through an intermediate with a good leaving group.

Core Reactivity of the Carbon-Bromine Bond